

Quantification of α -hydroxy Alprazolam in Dried Blood Spots: An Application Note and Protocol

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Compound of Interest

Compound Name: α -hydroxy Alprazolam

Cat. No.: B13835300

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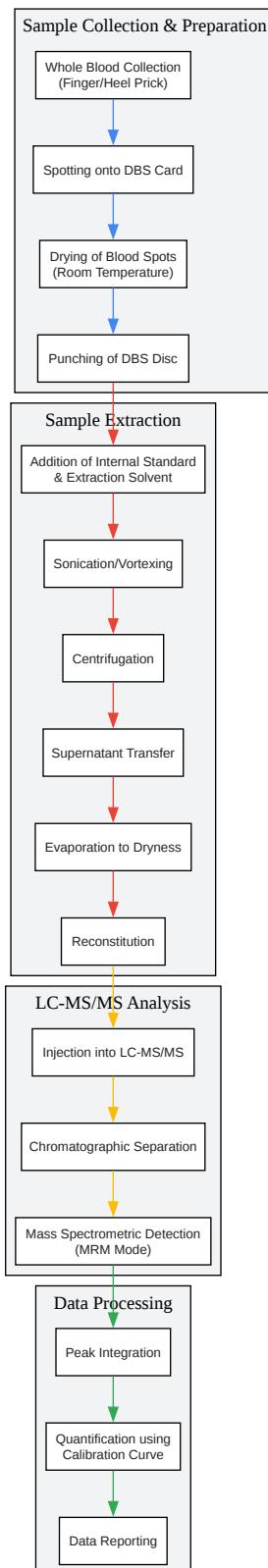
This document provides a detailed methodology for the quantitative analysis of **α -hydroxy alprazolam**, a primary metabolite of alprazolam, in dried blood spots (DBS) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol herein is compiled from validated methods and is intended to serve as a comprehensive guide for researchers in clinical and forensic toxicology, as well as in pharmacokinetic and pharmacodynamic studies.

Introduction

Dried blood spot (DBS) sampling has emerged as a valuable alternative to traditional venous blood collection due to its minimally invasive nature, ease of sample collection, transportation, and storage.^{[1][2][3]} This technique requires only a small volume of blood, typically obtained from a finger or heel prick, which is then spotted onto a specialized filter card. The stability of analytes in DBS, including alprazolam and its metabolites, has been demonstrated even after long-term storage at room temperature.^[1] This application note details a robust and sensitive LC-MS/MS method for the quantification of **α -hydroxy alprazolam** in DBS, providing a reliable tool for various research and diagnostic applications.

Experimental Workflow

The overall experimental workflow for the quantification of **α -hydroxy alprazolam** in DBS is depicted in the following diagram.



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Caption: Experimental workflow for **α -hydroxy alprazolam** quantification in DBS.

Materials and Reagents

- **α-hydroxy alprazolam** certified reference material
- **α-hydroxy alprazolam-d5** (internal standard)
- Alprazolam certified reference material
- Alprazolam-d5 (internal standard)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (deionized, 18 MΩ·cm)
- Control whole blood (drug-free)
- DBS cards (e.g., Whatman 903, Ahlstrom 226)

Detailed Experimental Protocols

Preparation of Standards and Quality Controls

- Stock Solutions: Prepare individual stock solutions of **α-hydroxy alprazolam** and alprazolam in methanol at a concentration of 1 mg/mL.
- Working Standard Solutions: Prepare serial dilutions of the stock solutions in methanol to create working standard solutions at various concentrations.
- Internal Standard Working Solution: Prepare a working solution of **α-hydroxy alprazolam-d5** and alprazolam-d5 in methanol at a concentration of 100 ng/mL.
- Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the working standard solutions into drug-free whole blood to prepare calibration standards and QCs at desired concentrations.

Sample Preparation: Dried Blood Spot Extraction

- Using a manual or automated puncher, punch a 3-mm disc from the center of the dried blood spot.
- Place the DBS disc into a 1.5 mL microcentrifuge tube.
- Add 10 μ L of the internal standard working solution (100 ng/mL α -hydroxy alprazolam-d5).
- Add 200 μ L of extraction solvent (e.g., acetonitrile:methanol 1:1, v/v).
- Vortex the tube for 30 seconds.
- Sonicate for 15 minutes in a water bath.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 μ L of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
- Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. Optimization may be required depending on the specific instrumentation used.

Liquid Chromatography

Parameter	Recommended Condition
Column	C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 μ L
Column Temperature	40°C
Gradient Elution	See Table 1

Table 1: Gradient Elution Program

Time (min)	% Mobile Phase B
0.0	10
0.5	10
2.5	90
3.5	90
3.6	10
5.0	10

Mass Spectrometry

Parameter	Recommended Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Ion Source Temperature	500°C
Capillary Voltage	3.5 kV
Collision Gas	Argon
Detection Mode	Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions and Parameters for α -hydroxy Alprazolam

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
α -hydroxy alprazolam	325.1	297.1 (Quantifier)	100	25
325.1	205.1 (Qualifier)	100	35	
α -hydroxy alprazolam-d5 (IS)	330.1	302.1	100	25

Method Validation Summary

The following tables summarize the quantitative performance data from validated methods for the analysis of α -hydroxy alprazolam in DBS.

Table 3: Linearity and Sensitivity

Analyte	Linear Range (ng/mL)	LLOQ (ng/mL)	Correlation Coefficient (r ²)	Reference
α-hydroxy alprazolam	0.1 - 50	0.1	> 0.99	[2]
α-hydroxy alprazolam	0.05 - 50	0.05	> 0.99	[4]

Table 4: Precision and Accuracy

Analyte	QC Level (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)	Reference
α-hydroxy alprazolam	2.0	≤ 8.4	9.6	± 6.6	[4]
5.0	≤ 8.4	9.2	± 6.6	[4]	
20.0	≤ 8.4	7.8	± 6.6	[4]	

Table 5: Recovery and Matrix Effect

Analyte	Extraction Recovery (%)	Matrix Effect (%)	Reference
α-hydroxy alprazolam	85 - 102	Not explicitly reported	[4]
Alprazolam & Metabolites	81 - 106	Not explicitly reported	

Table 6: Stability

Analyte	Storage Condition	Duration	Stability	Reference
Alprazolam & Metabolites	Room Temperature	17 years	Stable	[1]
4°C	14 days	Stable		

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of **α-hydroxy alprazolam** in dried blood spots using LC-MS/MS. The described method is sensitive, specific, and reliable, making it suitable for a wide range of applications in clinical and forensic toxicology, as well as in pharmaceutical research. The use of DBS offers significant advantages in terms of sample collection and management, and this validated workflow provides researchers with a robust tool for their analytical needs.

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